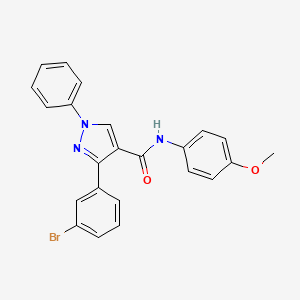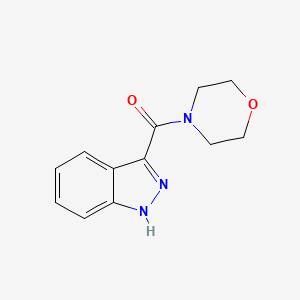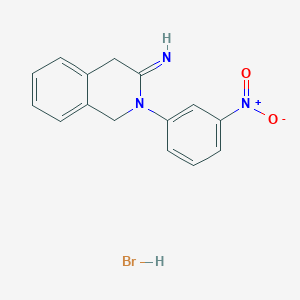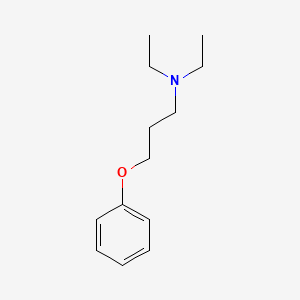![molecular formula C14H27NO2S B6138880 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6138880.png)
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine, also known as MPMP, is a synthetic compound that belongs to the class of morpholine-based compounds. It has gained significant interest in the scientific community due to its potential applications in various fields, including drug development, chemical synthesis, and material science.
作用機序
The exact mechanism of action of 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine is not fully understood. However, it has been proposed that 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine inhibits the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II.
Biochemical and physiological effects:
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has been found to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells. 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine in lab experiments is its ease of synthesis. Additionally, 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine is relatively stable and can be stored for extended periods of time. However, one limitation of using 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine in lab experiments is its low solubility in water, which may make it difficult to work with in certain applications.
将来の方向性
There are a number of potential future directions for research on 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine. One area of interest is the development of 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine and its effects on cellular processes. Finally, there is potential for the use of 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine in other fields, such as material science, due to its unique chemical properties.
合成法
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine can be synthesized using a variety of methods, including the reaction of morpholine with 4-methylpentanoyl chloride and methylthioacetic acid in the presence of a base. The resulting product is then purified using methods such as column chromatography or recrystallization. Other methods of synthesis include the use of morpholine, 4-methylpentanoyl chloride, and methylthioacetic acid in the presence of a catalyst, such as triethylamine or pyridine.
科学的研究の応用
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-[2-(4-methylpentyl)morpholin-4-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2S/c1-12(2)5-4-6-13-11-15(8-9-17-13)14(16)7-10-18-3/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBADAMQJLVCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpentyl)-4-[3-(methylthio)propanoyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)

![2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6138814.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)


![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6138888.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6138895.png)